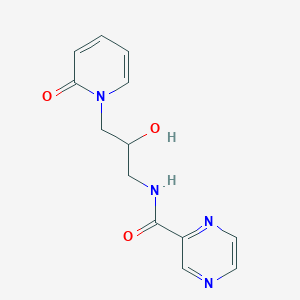![molecular formula C29H26ClFN6O2 B2407762 4-(4-chlorobenzyl)-1-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 887864-30-4](/img/structure/B2407762.png)
4-(4-chlorobenzyl)-1-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a chlorobenzyl group, a fluorophenyl group, a piperazine ring, a propyl group, and a triazoloquinazolinone group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core triazoloquinazolinone structure, followed by the addition of the various substituents through reactions such as nucleophilic substitution or coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The presence of both chloro and fluoro substituents suggests that the compound could have interesting electronic properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the piperazine ring could potentially be alkylated, while the chlorobenzyl group could undergo nucleophilic substitution reactions .Scientific Research Applications
Quality Control and Antimalarial Potential
Research has focused on developing quality control methods for closely related triazoloquinazoline derivatives, highlighting their promise as antimalarial agents. The study developed quality control methods including solubility, identification using spectroscopy, and assays for purity and impurities, aiming for further in-depth studies due to their promising antimalarial properties (Danylchenko et al., 2018).
Antimicrobial Activities
Synthetic efforts have produced novel 1,2,4-triazole derivatives, undergoing evaluations for antimicrobial activities. This research underlines the compound's potential in combating microbial infections, with certain derivatives displaying good to moderate activities against various microorganisms (Bektaş et al., 2007).
Antitumor Activity and Molecular Docking
Studies have synthesized novel triazoloquinazolinones and investigated their antitumor activities and interactions with proteins through molecular docking. These compounds exhibit significant cytotoxicity against certain cancer cell lines, offering insights into their potential as cancer therapeutics (Zhou et al., 2021).
Benzodiazepine Binding Activity
Research into triazoloquinazolinones related to benzodiazepine receptors has led to the synthesis of compounds with high affinity for these receptors, exploring their potential as benzodiazepine antagonists. This indicates possible applications in developing new therapeutic agents targeting the central nervous system (Francis et al., 1991).
Anticancer Activity
The synthesis of triazoloquinoline derivatives aimed at meeting structural requirements for anticancer activity has yielded compounds with significant cytotoxicity against various cancer cell lines. These findings contribute to the development of new anticancer agents (Reddy et al., 2015).
Future Directions
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]-1-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClFN6O2/c30-21-7-5-20(6-8-21)19-36-28(39)24-3-1-2-4-25(24)37-26(32-33-29(36)37)13-14-27(38)35-17-15-34(16-18-35)23-11-9-22(31)10-12-23/h1-12H,13-19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJBUFYYEDDQSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=C(C=C6)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26ClFN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
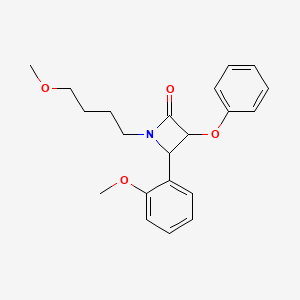
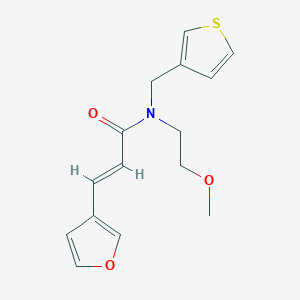
![6-Cyclopentyl-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2407686.png)

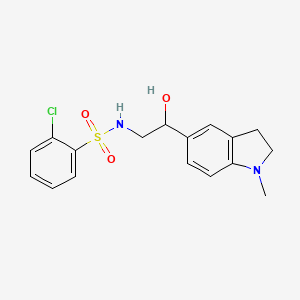


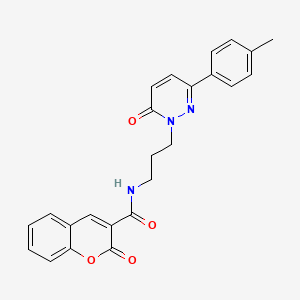
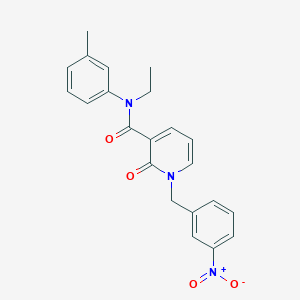
![Methyl 7-amino-3-oxo-2-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B2407695.png)
![N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2407696.png)

![[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetic acid](/img/structure/B2407699.png)
